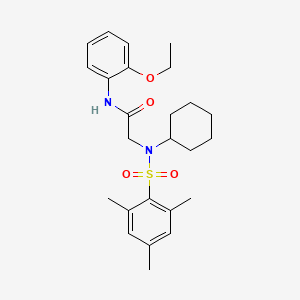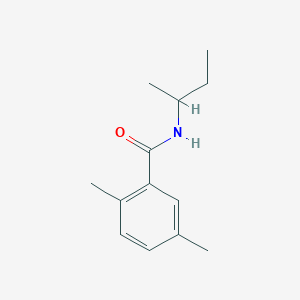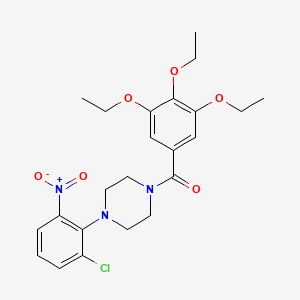
2-(4-methoxyphenoxy)-N-methylpropanamide
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-methylpropanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is an amide derivative of 4-methoxyphenol and is used as a chemical intermediate in the synthesis of other compounds. In
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-methylpropanamide has been extensively studied for its potential applications in various fields such as drug discovery, material science, and agriculture. In drug discovery, 2-(4-methoxyphenoxy)-N-methylpropanamide has been found to exhibit promising activity against cancer cells and has been used as a lead compound in the development of new anti-cancer drugs. 2-(4-methoxyphenoxy)-N-methylpropanamide has also been investigated for its potential use in the development of new materials, such as polymers and surfactants. Additionally, 2-(4-methoxyphenoxy)-N-methylpropanamide has been studied for its potential as a plant growth regulator in agriculture.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenoxy)-N-methylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-(4-methoxyphenoxy)-N-methylpropanamide has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell growth and proliferation. 2-(4-methoxyphenoxy)-N-methylpropanamide has also been found to inhibit the activation of the Akt signaling pathway, which is involved in regulating cell survival and growth.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-methylpropanamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-methoxyphenoxy)-N-methylpropanamide can induce cell death in cancer cells, while having little or no effect on normal cells. 2-(4-methoxyphenoxy)-N-methylpropanamide has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in immune cells. Additionally, 2-(4-methoxyphenoxy)-N-methylpropanamide has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-methoxyphenoxy)-N-methylpropanamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 2-(4-methoxyphenoxy)-N-methylpropanamide has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using 2-(4-methoxyphenoxy)-N-methylpropanamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenoxy)-N-methylpropanamide. One area of interest is the development of new anti-cancer drugs based on the structure of 2-(4-methoxyphenoxy)-N-methylpropanamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenoxy)-N-methylpropanamide and its potential applications in other fields such as material science and agriculture. Finally, there is a need for more research on the safety and toxicity of 2-(4-methoxyphenoxy)-N-methylpropanamide, particularly in vivo studies.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(11(13)12-2)15-10-6-4-9(14-3)5-7-10/h4-8H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYBMHVXVNDGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-chloro-4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110773.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B4110776.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4110785.png)

![1-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-4-(4-methylphenyl)phthalazine](/img/structure/B4110798.png)




![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4110814.png)

![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)

